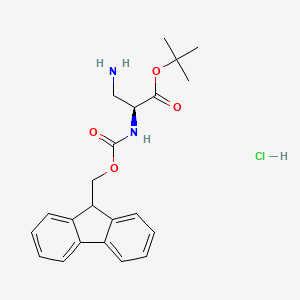

Fmoc-l-dap-otbu hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-l-dap-otbu hcl” is also known as Nα-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride . It has the molecular formula C22H26N2O4 .

Synthesis Analysis

The synthesis of “Fmoc-l-dap-otbu hcl” involves solid-phase peptide synthesis (SPPS) methods . A key building block in this process is a Glu [Oβ (Thr)] ester-linked dipeptide equipped with a set of orthogonal protecting groups compatible with Fmoc chemistry SPPS .

Molecular Structure Analysis

The molecular structure of “Fmoc-l-dap-otbu hcl” is represented by the molecular formula C22H26N2O4 . The exact mass is 418.1659350 g/mol and the monoisotopic mass is also 418.1659350 g/mol .

Chemical Reactions Analysis

“Fmoc-l-dap-otbu hcl” is involved in various chemical reactions. For instance, it plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . It is also used in the synthesis of ligand-targeted fluorescent tagged bioconjugates .

Physical And Chemical Properties Analysis

“Fmoc-l-dap-otbu hcl” has a molecular weight of 432.9 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 9 rotatable bonds .

Wissenschaftliche Forschungsanwendungen

Peptide-Based Hydrogels for Biomedical Applications

Peptide-based hydrogels (PHGs) are biocompatible materials that find applications in drug delivery, tissue engineering, and diagnostics. Researchers have explored Fmoc-derivatized cationic hexapeptides (referred to as “series K”) as a scaffold for bioprinting. Specifically, Fmoc-K3 hydrogel, which maintains rigidity (G’ = 2526 Pa), supports cell adhesion, survival, and duplication. The gelification process relies on aggregation forces within the peptide sequences, including van der Waals interactions, hydrogen bonding, and π–π stacking .

Oxygen Encagement for Hydrogen Production

Fmoc-FF hydrogels exhibit the ability to encage oxygen, making them suitable for applications related to hydrogen production by O2-hypersensitive enzymes (such as [FeFe]-hydrogenase). These hydrogels could serve as passive means to maintain hydrogen production in sensitive environments .

Diagnostic Imaging Agents

By incorporating Fmoc-L-Dap-OtBu HCl into contrast agents, researchers may enhance diagnostic imaging techniques. The hydrogel’s biocompatibility and responsiveness to stimuli could improve imaging specificity and sensitivity.

These applications highlight the versatility of Fmoc-L-Dap-OtBu HCl in various scientific and biomedical contexts. Researchers continue to explore its potential, and further studies may uncover additional uses . If you need more information or have any other requests, feel free to ask!

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .

Relevant Papers

Relevant papers on “Fmoc-l-dap-otbu hcl” include studies on solid-phase peptide synthesis , the use of Fmoc-protected amino esters , and the synthesis of peptides and proteins with site-specific glutamate .

Wirkmechanismus

Target of Action

Fmoc-L-Dap-OtBu HCl is primarily used in the field of peptide synthesis . Its primary target is the amine group of amino acids, where it acts as a protecting group .

Mode of Action

The compound, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid t-butyl ester hydrochloride, interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Biochemical Pathways

The Fmoc-L-Dap-OtBu HCl is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the Fmoc/tBu solid-phase synthesis, a preferred method for synthesizing peptides in both research and industrial settings .

Result of Action

The result of Fmoc-L-Dap-OtBu HCl’s action is the successful synthesis of peptides. The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the subsequent addition of other amino acids to the growing peptide chain.

Action Environment

The efficacy and stability of Fmoc-L-Dap-OtBu HCl are influenced by the conditions of the reaction environment. For instance, the Fmoc group removal is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can significantly impact the efficiency of the peptide synthesis process.

Eigenschaften

IUPAC Name |

tert-butyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBNGRFPZAWXOM-FYZYNONXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-l-dap-otbu hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 5-(phenoxymethyl)furan-2-carboxylate](/img/structure/B2442881.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2442886.png)

![4-chloro-N-[2-(N-methylanilino)cyclohexyl]benzenesulfonamide](/img/structure/B2442889.png)

![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)

![2-Chloro-4-[1-(1H-imidazol-2-ylsulfonyl)piperidin-4-yl]pyrimidine](/img/structure/B2442892.png)